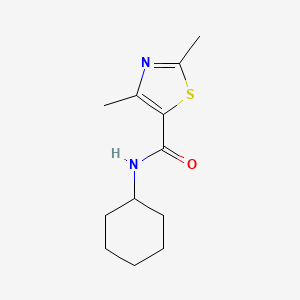![molecular formula C13H18BrNO B5970515 [1-(4-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B5970515.png)
[1-(4-bromobenzyl)-2-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-bromobenzyl)-2-piperidinyl]methanol, also known as BPBM, is a chemical compound that has been widely used in scientific research. BPBM is a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein that regulates the reuptake of serotonin in the brain. The inhibition of SERT by BPBM has been shown to have a range of biochemical and physiological effects, which have been studied extensively in the laboratory.
Mecanismo De Acción
The mechanism of action of [1-(4-bromobenzyl)-2-piperidinyl]methanol involves the inhibition of SERT, which is a protein that regulates the reuptake of serotonin in the brain. By inhibiting SERT, this compound increases the levels of serotonin in the brain, which has a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to increase the levels of serotonin in the brain, which can have a range of effects on behavior, including changes in mood, appetite, and feeding behavior. This compound has also been shown to affect the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(4-bromobenzyl)-2-piperidinyl]methanol has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of SERT, which makes it a useful tool for studying the role of serotonin in the brain. This compound is also relatively stable and easy to handle, which makes it a useful compound for use in laboratory experiments.
However, there are also limitations to the use of this compound in laboratory experiments. This compound is a complex compound that requires specialized equipment and expertise to synthesize. It is also relatively expensive, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on [1-(4-bromobenzyl)-2-piperidinyl]methanol. One area of research is the development of new compounds that are more potent and selective inhibitors of SERT. Another area of research is the development of new methods for synthesizing this compound and related compounds. Finally, there is a need for further research on the biochemical and physiological effects of this compound and related compounds, particularly in the context of depression, anxiety, and other psychiatric disorders.
Métodos De Síntesis
The synthesis of [1-(4-bromobenzyl)-2-piperidinyl]methanol involves several steps, including the reaction of 4-bromobenzyl chloride with piperidine to form 4-bromobenzylpiperidine, which is then converted to this compound through a series of chemical reactions. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
[1-(4-bromobenzyl)-2-piperidinyl]methanol has been used extensively in scientific research to study the role of serotonin in the brain and its effects on behavior. In particular, this compound has been used to investigate the role of serotonin in depression and anxiety disorders. This compound has also been used to study the effects of serotonin on appetite and feeding behavior.
Propiedades
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGCIHWOWIGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5970436.png)
![1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5970442.png)
![5-(hydroxymethyl)-2-methyl-3-phenyl-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970446.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5970448.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5970454.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5970461.png)
![1-acetyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5970463.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B5970470.png)
![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5970485.png)
![3-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5970487.png)

![2-pyridin-4-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5970494.png)

![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)
